(3-Cyclopropylthiophen-2-yl)boronic acid
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Overview
Description
(3-Cyclopropylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a cyclopropyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylthiophen-2-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where bis(pinacolato)diboron (B2pin2) is reacted with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the resulting boronic acid can be isolated and purified through standard techniques such as chromatography.
Industrial Production Methods: Industrial production of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This method is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids.
Chemical Reactions Analysis
Types of Reactions: (3-Cyclopropylthiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Alcohols/Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(3-Cyclopropylthiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying biological systems.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism by which (3-Cyclopropylthiophen-2-yl)boronic acid exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a mild electrophile, facilitating the transfer of the organic group to the palladium center.
Comparison with Similar Compounds
Cyclopropylboronic Acid: Similar in structure but lacks the thiophene ring.
Thiophen-2-ylboronic Acid: Similar in structure but lacks the cyclopropyl group.
Uniqueness: (3-Cyclopropylthiophen-2-yl)boronic acid is unique due to the presence of both the cyclopropyl and thiophene groups, which confer distinct electronic and steric properties. These features make it a valuable reagent in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C7H9BO2S |
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Molecular Weight |
168.03 g/mol |
IUPAC Name |
(3-cyclopropylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H9BO2S/c9-8(10)7-6(3-4-11-7)5-1-2-5/h3-5,9-10H,1-2H2 |
InChI Key |
CUXVEBUZOKNPIQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CS1)C2CC2)(O)O |
Origin of Product |
United States |
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